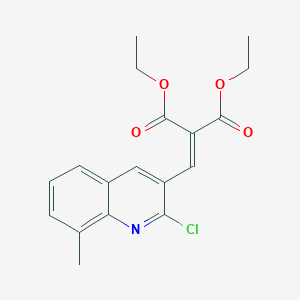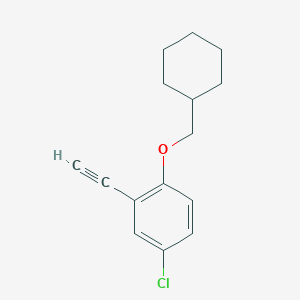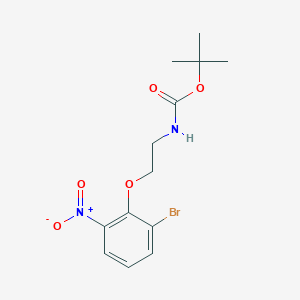
tert-Butyl (2-(2-bromo-6-nitrophenoxy)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2-(2-bromo-6-nitrophenoxy)ethyl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a 2-(2-bromo-6-nitrophenoxy)ethyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(2-bromo-6-nitrophenoxy)ethyl)carbamate typically involves the reaction of 2-(2-bromo-6-nitrophenoxy)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
tert-Butyl (2-(2-bromo-6-nitrophenoxy)ethyl)carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Reduction: The major product is the corresponding amine.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
科学研究应用
Chemistry
In organic synthesis, tert-Butyl (2-(2-bromo-6-nitrophenoxy)ethyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it a versatile intermediate.
Biology
This compound can be used in the development of biologically active molecules. The presence of the nitro and bromo groups can be exploited for the synthesis of potential pharmaceuticals or agrochemicals.
Medicine
In medicinal chemistry, this compound can be used in the design and synthesis of new drug candidates. Its functional groups can be modified to enhance biological activity or improve pharmacokinetic properties.
Industry
In the material science industry, this compound can be used in the synthesis of polymers or as a precursor for the production of advanced materials with specific properties.
作用机制
The mechanism of action of tert-Butyl (2-(2-bromo-6-nitrophenoxy)ethyl)carbamate depends on its application. In chemical reactions, the functional groups (bromo, nitro, and carbamate) play a crucial role in determining the reactivity and interaction with other molecules. For instance, the nitro group can undergo reduction to form an amine, which can then participate in further reactions. The bromo group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds.
相似化合物的比较
Similar Compounds
- tert-Butyl (2-(2-chloro-6-nitrophenoxy)ethyl)carbamate
- tert-Butyl (2-(2-bromo-4-nitrophenoxy)ethyl)carbamate
- tert-Butyl (2-(2-bromo-6-aminophenoxy)ethyl)carbamate
Uniqueness
tert-Butyl (2-(2-bromo-6-nitrophenoxy)ethyl)carbamate is unique due to the specific arrangement of its functional groups. The combination of a bromo and nitro group on the phenoxy ring, along with the tert-butyl carbamate moiety, provides distinct reactivity patterns and potential applications. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C13H17BrN2O5 |
|---|---|
分子量 |
361.19 g/mol |
IUPAC 名称 |
tert-butyl N-[2-(2-bromo-6-nitrophenoxy)ethyl]carbamate |
InChI |
InChI=1S/C13H17BrN2O5/c1-13(2,3)21-12(17)15-7-8-20-11-9(14)5-4-6-10(11)16(18)19/h4-6H,7-8H2,1-3H3,(H,15,17) |
InChI 键 |
PKWBKXMBLZZLFY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=CC=C1Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



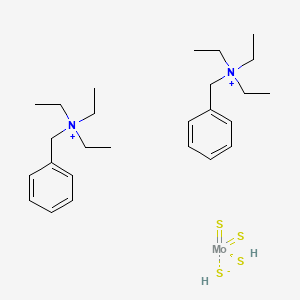
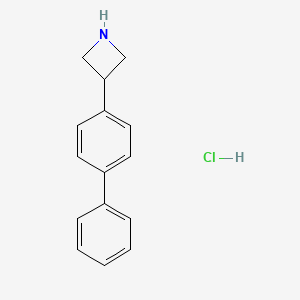
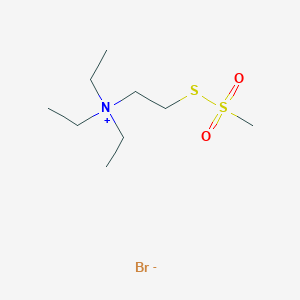
![5-Bromo-6-methylimidazo[1,2-a]pyrazin-8-ol](/img/structure/B15338490.png)
![2-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B15338494.png)
![6-Hydroxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-1-benzofuran-3-one](/img/structure/B15338501.png)
![[(3aS,6S)-6,7-dimethoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol](/img/structure/B15338519.png)
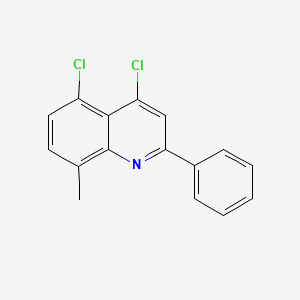
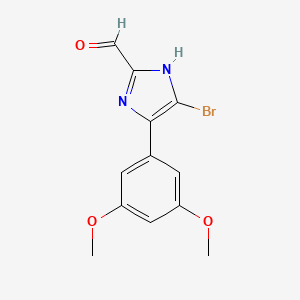
![[2-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B15338545.png)
![N-Methyl-N-[(S)-pyrrolidine-3-carbonyl]-L-valine tert-Butyl Ester](/img/structure/B15338551.png)
